molecular formula C21H38O2 B14258651 10-Undecenoic acid, 9-decenyl ester CAS No. 176533-70-3

10-Undecenoic acid, 9-decenyl ester

Cat. No.: B14258651
CAS No.: 176533-70-3
M. Wt: 322.5 g/mol
InChI Key: BBZYYBODTXMIMD-UHFFFAOYSA-N
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Description

10-Undecenoic acid, 9-decenyl ester is an unsaturated ester derived from 10-undecenoic acid (10-UA) and 9-decenol. The parent acid, 10-UA, is industrially produced via pyrolysis of ricinoleic acid methyl ester from castor oil . Its esterification with 9-decenol introduces two double bonds: one at position 10 in the acid moiety and another at position 9 in the alcohol moiety. This structure confers unique reactivity and physicochemical properties, making it valuable in polymer precursors, surfactants, and specialty chemicals.

Properties

CAS No.

176533-70-3

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

IUPAC Name

dec-9-enyl undec-10-enoate

InChI

InChI=1S/C21H38O2/c1-3-5-7-9-11-13-15-17-19-21(22)23-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2

InChI Key

BBZYYBODTXMIMD-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OCCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Undecenoic acid, 9-decenyl ester can be synthesized through the esterification of 10-undecenoic acid with 9-decenol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The process may also involve the use of supercritical fluids to enhance reaction rates and product recovery .

Chemical Reactions Analysis

Types of Reactions

10-Undecenoic acid, 9-decenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Undecenoic acid, 9-decenyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its antimicrobial properties and potential use in developing antimicrobial agents.

    Medicine: Investigated for its potential therapeutic applications, including antifungal and antibacterial treatments.

    Industry: Utilized in the production of lubricants, surfactants, and plasticizers

Mechanism of Action

The mechanism of action of 10-Undecenoic acid, 9-decenyl ester involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound targets specific enzymes and pathways involved in cell wall synthesis and energy production, resulting in antimicrobial effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 10-UA esters with varying alkyl/alkenyl groups:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) LogP Key Applications
10-Undecenoic acid methyl ester C₁₂H₂₂O₂ 198.30 ~250 (est.) 3.8 Biocides, fragrance intermediates
10-Undecenoic acid ethyl ester C₁₃H₂₄O₂ 212.33 254–256 4.2 Flavors, cosmetics
10-Undecenoic acid butyl ester C₁₅H₂₈O₂ 240.38 ~280 (est.) 5.1 Plasticizers, surfactants
10-Undecenoic acid pentyl ester C₁₆H₃₀O₂ 254.41 ~300 (est.) 6.4 HPLC analysis standards
10-Undecenoic acid allyl ester C₁₄H₂₄O₂ 224.34 ~265 (est.) 4.5 Polymer crosslinking agents
9-Decenyl 10-undecenoate C₂₁H₃₆O₂ 320.51 >300 (est.) 7.2 Specialty surfactants, lubricants

Key Observations :

  • Chain Length and Polarity : Longer alkyl chains (e.g., pentyl, 9-decenyl) increase molecular weight and hydrophobicity (higher LogP), reducing volatility and water solubility.
  • Reactivity : Allyl esters (C=C in the alcohol moiety) enable polymerization or crosslinking, while 9-decenyl esters may undergo oxidation or metathesis due to dual double bonds .
  • Synthesis : Esters are typically synthesized via acid-catalyzed esterification of 10-UA with alcohols. Enzymatic methods (e.g., P450 BM3 biocatalysts) can hydroxylate 10-UA regioselectively, enabling functionalized derivatives .

Research Findings and Innovations

  • Enzymatic Functionalization : Light-driven P450 BM3 enzymes hydroxylate 10-UA regioselectively at position 9, enabling stereocontrolled synthesis of derivatives for high-value applications .
  • Metathesis Applications : 10-UA esters undergo cross-metathesis with acrylates to generate α,ω-diesters, precursors for polyamides like PA11 .
  • Toxicity Studies : Fluorinated pyridinium surfactants derived from 10-UA esters exhibit lower cytotoxicity than benzalkonium chloride, supporting biomedical uses .

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